molecular formula C10H11BrFN B13540341 1-(3-Bromo-4-fluorophenyl)cyclopropanemethanamine

1-(3-Bromo-4-fluorophenyl)cyclopropanemethanamine

Cat. No.: B13540341
M. Wt: 244.10 g/mol
InChI Key: SCIAUWPCPBGERP-UHFFFAOYSA-N
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Description

[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-bromo-4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dehalogenated products or substituted derivatives.

    Substitution: Various substituted phenylcyclopropylmethanamines.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Probes: It can be used as a probe to study enzyme-substrate interactions and receptor binding due to its unique structural features.

Medicine:

    Drug Development: The compound’s structural motifs are of interest in the design of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group can induce strain in the molecular structure, influencing binding affinity and specificity. The bromine and fluorine substituents can participate in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

  • [1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine
  • [1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine
  • [1-(3-bromo-4-chlorophenyl)cyclopropyl]methanamine

Comparison:

  • Structural Differences: The position and type of halogen substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • Unique Properties: [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine is unique due to the specific combination of bromine and fluorine substituents, which can enhance its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

SCIAUWPCPBGERP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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